Benzoic acid, 4-methoxy-, 2-acetylphenyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-acetylphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-acetylphenyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under controlled temperatures.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 2-acetylbenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 2-acetylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2-acetylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The methoxy and acetyl groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, phenyl ester: Similar structure but lacks the acetyl group, leading to different chemical and biological properties.
Benzoic acid, 4-methyl-, phenyl ester: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5445-86-3 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-acetylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-5-3-4-6-15(14)20-16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
KPHKQJNWBUZGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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